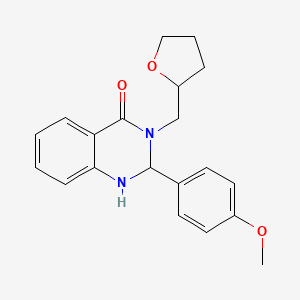
4-(4-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(4-chlorophenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, commonly known as CPTT, is an organic compound with a molecular formula of C11H12ClN3S. It belongs to the family of triazole derivatives and has been widely studied for its potential use in scientific research applications.
Wirkmechanismus
The exact mechanism of action of CPTT is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in various biological processes. For example, CPTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPTT has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to have antimicrobial activity against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. CPTT has also been shown to have antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, CPTT has been shown to have anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CPTT has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, there are also limitations to its use. CPTT is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on CPTT. One area of interest is the development of more water-soluble derivatives of CPTT, which could improve its potential for use in aqueous solutions. Another area of interest is the investigation of the mechanism of action of CPTT, which could provide insight into its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for CPTT and its derivatives could improve their accessibility and potential for use in scientific research.
Wissenschaftliche Forschungsanwendungen
CPTT has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. CPTT has also been studied for its potential use as a ligand in coordination chemistry and as a corrosion inhibitor in the field of material science.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-3-10-13-14-11(16)15(10)9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXBGSUWGDWEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4727939.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4727947.png)
![3-cyclopropyl-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4727951.png)

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4727978.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4727984.png)
![N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4727987.png)
![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4727995.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4728014.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4728018.png)
![2-{2-[(3,4-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4728020.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide](/img/structure/B4728025.png)